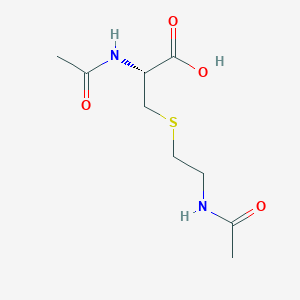

N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine

Description

Contextualization within Thiol-Containing Metabolites and Conjugates

Thiol-containing metabolites are a diverse class of organic sulfur compounds characterized by the presence of a sulfhydryl (-SH) group. In biological systems, the most prominent thiol is the amino acid L-cysteine, which serves as a building block for proteins and a precursor for other vital thiol compounds, including the tripeptide glutathione (B108866) (GSH). nih.govresearchgate.net These molecules are central to cellular redox homeostasis, protecting cells from damage by reactive oxygen species (ROS) and reactive nitrogen species (RNS).

The nucleophilic nature of the thiol group makes it highly reactive towards electrophilic compounds. This reactivity is the basis for its crucial role in detoxification pathways. Glutathione S-transferases (GSTs) catalyze the conjugation of GSH to a wide array of electrophilic xenobiotics (foreign compounds like drugs and environmental pollutants) and reactive endogenous metabolites. This conjugation process, known as mercapturic acid synthesis, renders the compounds more water-soluble and facilitates their elimination from the body, typically in urine. N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine fits squarely within this context as a putative mercapturic acid conjugate.

Overview of S-Substituted Cysteine Derivatives in Metabolic Pathways

The formation of S-substituted cysteine derivatives is a cornerstone of xenobiotic metabolism. The process begins with the conjugation of an electrophilic substrate to the thiol group of glutathione. The resulting glutathione S-conjugate is then catabolized in a stepwise manner:

The glutamate (B1630785) residue is removed by γ-glutamyltranspeptidase.

The glycine (B1666218) residue is cleaved by a dipeptidase, yielding the cysteine S-conjugate.

Finally, the free amino group of the cysteine conjugate is acetylated by a cysteine S-conjugate N-acetyltransferase to form the N-acetyl-L-cysteine S-conjugate, or mercapturic acid.

This pathway is responsible for the detoxification of a vast number of compounds. The specific structure of the S-substituent depends on the parent xenobiotic. For example, N-Acetyl-S-(2-cyanoethyl)-L-cysteine is a known biomarker for exposure to acrylonitrile, while N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is a metabolite of ethylene oxide and vinyl chloride. smolecule.comnih.gov this compound is the theoretical mercapturic acid derived from a precursor containing an N-acetylated 2-aminoethyl group.

Table 1: Examples of S-Substituted Cysteine Derivatives and Their Precursors

| S-Substituted Cysteine Derivative | Parent Compound/Precursor | Significance |

|---|---|---|

| N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | Ethylene oxide, Vinyl chloride | Biomarker of exposure to industrial chemicals and tobacco smoke. nih.gov |

| N-Acetyl-S-(2-cyanoethyl)-L-cysteine | Acrylonitrile | Biomarker of occupational and environmental exposure. smolecule.comhmdb.ca |

| N-Acetyl-S-(2-carboxyethyl)-L-cysteine | Acrylate esters | Metabolite of industrial monomers used in plastics. |

Rationale for Dedicated Academic Investigation of this compound

While direct research on this compound is not prominent, the rationale for its investigation can be constructed based on its potential role in metabolism and toxicology, analogous to other well-studied mercapturates.

The identification of a specific mercapturic acid in biological fluids is strong evidence of exposure to its parent compound. Therefore, the investigation of this compound could be significant for:

Identifying Novel Metabolic Pathways: Its presence could signal the metabolism of previously uncharacterized xenobiotics, such as certain industrial chemicals, pharmaceuticals, or their intermediates that contain an N-acetylethylamine structure.

Biomarker of Exposure: If linked to a specific toxicant, urinary levels of this compound could serve as a valuable non-invasive biomarker for assessing human exposure in occupational or environmental health studies. This is a common application for other mercapturic acids. smolecule.comnih.gov

Understanding Endogenous Metabolism: While less common, mercapturic acids can also be formed from endogenous molecules. Studying this compound could potentially reveal novel pathways in endogenous metabolic regulation or dysregulation.

Studying the formation of this compound would contribute to the broader understanding of conjugation biochemistry. Key research questions would include:

Enzymatic Specificity: Investigating which specific Glutathione S-transferase (GST) isozymes are responsible for the initial conjugation step would provide insights into enzyme-substrate specificity.

Reaction Kinetics: Determining the efficiency of the entire metabolic pathway—from glutathione conjugation to N-acetylation—is crucial for toxicokinetic modeling. The balance between detoxification via this pathway and potential toxic effects from the parent compound is a key area of toxicological research. nih.gov

Non-Enzymatic Reactions: Some reactive compounds can conjugate with glutathione non-enzymatically. Research could clarify whether the formation of the initial S-(2-acetylaminoethyl)glutathione conjugate occurs spontaneously or is strictly enzyme-catalyzed, which has implications for understanding cellular defense mechanisms under high toxicant load.

Although this compound itself is not a subject of extensive research, its theoretical position within the well-defined mercapturic acid pathway provides a clear framework for its potential importance in toxicology and metabolic biochemistry. Future identification of this compound in biological systems would warrant a dedicated investigation into its origins and physiological significance.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4S/c1-6(12)10-3-4-16-5-8(9(14)15)11-7(2)13/h8H,3-5H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFGKWDBDOHQND-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCSC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652419 | |

| Record name | S-(2-Acetamidoethyl)-N-acetyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25515-72-4 | |

| Record name | S-(2-Acetamidoethyl)-N-acetyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biogenesis and Metabolic Pathways of N Acetyl S 2 Acetylaminoethyl L Cysteine

Precursor Identification and Elucidation of Origin

The initial steps in the formation of N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine involve the identification of its parent compounds and the mechanisms by which they are conjugated with endogenous sulfur-containing molecules.

The formation of the thioether bond between a precursor compound and L-cysteine is the foundational event in the synthesis of this compound. This conjugation can occur through both enzymatic and non-enzymatic means.

The primary enzymatic route for the initial conjugation is catalyzed by Glutathione (B108866) S-transferases (GSTs). nih.gov These enzymes facilitate the reaction of the tripeptide glutathione (GSH) with a wide array of electrophilic xenobiotics. nih.govnih.gov In this proposed pathway, an electrophilic precursor containing a 2-acetylaminoethyl moiety reacts with the nucleophilic thiol group of glutathione. nih.gov The GSTs, a superfamily of enzymes, play a pivotal role in cellular detoxification by catalyzing this conjugation, rendering the xenobiotic more water-soluble and preparing it for further metabolism. nih.gov The resulting product is S-(2-acetylaminoethyl)glutathione.

The general reaction catalyzed by GSTs can be summarized as follows: Electrophilic Substrate + Glutathione → S-Conjugate of Glutathione

Following the initial conjugation with glutathione, the glutamyl and glycinyl residues are sequentially cleaved by enzymes such as γ-glutamyltransferase and dipeptidases, yielding S-(2-acetylaminoethyl)-L-cysteine. nih.gov This cysteine conjugate is the direct precursor to the final N-acetylated product.

While enzymatic conjugation is the predominant pathway, non-enzymatic adduction can also occur, particularly with highly reactive electrophilic compounds. nih.gov In such cases, the nucleophilic thiol group of glutathione can directly attack the electrophilic center of a suitable xenobiotic without the catalytic action of GSTs. This spontaneous reaction is dependent on the intrinsic reactivity of the parent compound. Similarly, direct non-enzymatic reaction with cysteine is also a possibility, although generally less favored in vivo due to the lower concentration and nucleophilicity of free cysteine compared to glutathione. Studies on other N-acylated amino acid conjugates have suggested that non-enzymatic formation can occur under specific physiological conditions, such as from 2-keto acids and ammonia. mdpi.com

The precise identity of the xenobiotic parent compound that leads to the formation of this compound is not definitively established in the literature. However, based on the structure of the final metabolite, likely precursors can be proposed.

The "2-acetylaminoethyl" portion of the molecule suggests that the parent compound is likely related to N-(2-aminoethyl)acetamide or a derivative thereof. sigmaaldrich.comnih.gov For this compound to react with glutathione, it would need to be activated to an electrophilic state. This could occur through various metabolic activation pathways. For instance, a halogenated derivative, such as N-(2-chloroethyl)acetamide or N-(2-bromoethyl)acetamide, would be a prime substrate for GST-mediated conjugation, with the halogen serving as a good leaving group.

The final step in the mercapturic acid pathway is the N-acetylation of the cysteine conjugate, S-(2-acetylaminoethyl)-L-cysteine. This reaction is catalyzed by the enzyme cysteine-S-conjugate N-acetyltransferase (EC 2.3.1.80), which transfers an acetyl group from acetyl-CoA to the free amino group of the cysteine moiety. wikipedia.org This acetylation further increases the water solubility of the compound, facilitating its renal excretion.

| Enzyme | Substrates | Product |

| Cysteine-S-conjugate N-acetyltransferase | Acetyl-CoA, S-substituted L-cysteine | CoA, S-substituted N-acetyl-L-cysteine |

The incorporation of the ethyl group is intrinsic to the structure of the parent compound. The metabolic pathway does not involve the synthesis of the ethyl group itself, but rather the conjugation of a xenobiotic already containing this structural feature. The focus of the metabolic pathway is the modification of the xenobiotic to a less toxic and more easily excretable form. The synthesis of related compounds, such as N-acetyl-L-cysteine ethyl ester, involves the reaction of N-acetyl-L-cysteine with ethanol, demonstrating a method for ethyl group attachment in a synthetic context, but this is distinct from the biotransformation pathway leading to this compound.

Identification of Parent Compounds and Substrates

Detailed Elucidation of the Mercapturic Acid Pathway Steps

The formation of this compound proceeds through a well-established sequence of four principal enzymatic steps. nih.gov

Glutathione S-Conjugate Formation

The initial and pivotal step in the detoxification process is the conjugation of the electrophilic xenobiotic with the tripeptide glutathione (GSH). mdpi.com This reaction is predominantly catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). washington.edu

In the case of a precursor like N-(2-chloroethyl)acetamide, the nucleophilic thiol group of the cysteine residue within glutathione attacks the electrophilic carbon atom of the chloroethyl group, displacing the chloride ion. This results in the formation of a glutathione S-conjugate, S-(2-acetylaminoethyl)glutathione. This conjugation reaction significantly increases the polarity and water solubility of the original xenobiotic, marking the first stage of its detoxification. mdpi.com The reaction can be summarized as follows:

N-(2-chloroethyl)acetamide + Glutathione → S-(2-acetylaminoethyl)glutathione + Cl⁻

Different classes of GSTs (e.g., alpha, mu, pi, theta) exhibit varying substrate specificities and catalytic efficiencies, which can influence the rate of this initial conjugation step. nih.govnih.gov

Gamma-Glutamyl Transpeptidase Activity

The newly formed glutathione S-conjugate, S-(2-acetylaminoethyl)glutathione, undergoes further metabolism, beginning with the removal of the γ-glutamyl residue. This hydrolytic cleavage is catalyzed by the enzyme γ-glutamyl transpeptidase (GGT), which is typically located on the outer surface of cell membranes. nih.gov The action of GGT yields a dipeptide conjugate, S-(2-acetylaminoethyl)-L-cysteinylglycine.

Subsequently, the glycine (B1666218) residue is cleaved from the dipeptide conjugate by various dipeptidases, resulting in the formation of the cysteine S-conjugate, S-(2-acetylaminoethyl)-L-cysteine. nih.gov This cysteine conjugate is a key intermediate in the pathway, poised for the final acetylation step.

Cysteine S-Conjugate N-Acetylation

The terminal step in the formation of this compound is the N-acetylation of the amino group of the cysteine S-conjugate, S-(2-acetylaminoethyl)-L-cysteine. nih.gov This reaction is catalyzed by cysteine S-conjugate N-acetyltransferases. nih.gov

The primary enzyme responsible for the N-acetylation of cysteine S-conjugates in humans is N-acetyltransferase 8 (NAT8), a membrane-bound enzyme primarily found in the endoplasmic reticulum of liver and kidney cells. nih.gov NAT8 utilizes acetyl-Coenzyme A (acetyl-CoA) as the acetyl group donor. The reaction is as follows:

S-(2-acetylaminoethyl)-L-cysteine + Acetyl-CoA → this compound + CoA

This final acetylation step further increases the polarity of the molecule, creating the final mercapturic acid that is readily excretable in urine. nih.gov

The N-acetylation of cysteine S-conjugates is a highly specific process. The enzymes involved, such as NAT8, typically exhibit a high degree of stereoselectivity, preferentially acetylating the L-isomer of the cysteine conjugate. nih.gov This ensures that the final mercapturic acid has the correct stereochemical configuration for recognition by renal transport systems and efficient excretion. The regioselectivity of the acetylation is also precise, targeting the free amino group of the cysteine moiety.

Comparative Metabolic Formation Across Biological Systems

The efficiency and predominant pathways of mercapturic acid formation can exhibit significant variation across different biological systems, including species and even individuals. These differences are often attributable to variations in the expression and activity of the key enzymes involved.

Enzyme Activity and Expression:

Glutathione S-Transferases (GSTs): Marked sex and species differences in the activity of cytosolic GSTs have been observed, particularly in the liver of rats and mice. nih.gov These differences are largely due to variations in the subunit composition of the GST enzymes. For instance, the metabolism of chloroacetamide herbicides, which also undergo glutathione conjugation, shows significant differences between rat and human liver microsomes. nih.govsemanticscholar.org

The table below summarizes some of the known variations in the enzymes of the mercapturic acid pathway.

| Enzyme | Species/Tissue Variation | Research Finding |

| Glutathione S-Transferases (GSTs) | Rat vs. Human (Liver) | Human liver microsomes are less effective at metabolizing butachlor (B1668075) to its initial conjugate compared to rat liver microsomes. nih.gov |

| Male vs. Female (Rat Liver) | Significant sex-dependent differences in the subunit composition and activity of GSTs are present. nih.gov | |

| N-Acetyltransferase 8 (NAT8) | Human (Kidney) | Up to 50-fold interindividual variability in the rates of N-acetylation of cysteine S-conjugates has been observed. nih.gov |

These comparative differences are crucial for toxicological risk assessment, as data from animal models may not always be directly translatable to humans.

Microbial Metabolic Pathways

Evidence suggests that microbial organisms possess the enzymatic machinery to N-acetylate S-(2-aminoethyl)-L-cysteine. A study has reported the bacterial N-acetylation of this L-lysine antagonist. nih.gov This capability is significant as S-(2-aminoethyl)-L-cysteine is known to inhibit the growth of various bacterial species, including Bacillus subtilis and Escherichia coli, by acting as an antimetabolite of L-lysine and interfering with protein synthesis. nih.govnih.gov

The acetylation is likely carried out by N-acetyltransferases (NATs), a family of enzymes found in prokaryotes. frontiersin.org In bacteria, NATs can acetylate both the N-terminal (α-amino) and the side-chain (ε-amino) amino groups of proteins. frontiersin.org It is plausible that a similar mechanism is responsible for the acetylation of the side-chain amino group of S-(2-aminoethyl)-L-cysteine, followed by the acetylation of the α-amino group of the cysteine backbone, leading to the formation of this compound.

The synthesis of the precursor, S-(2-aminoethyl)-L-cysteine, in microorganisms can occur through the enzymatic action of cystathionine-beta-synthase, which utilizes L-serine and cysteamine (B1669678). nih.gov

Table 1: Microbial Enzymes Potentially Involved in this compound Biogenesis

| Enzyme Family | Substrate | Potential Role |

| N-Acetyltransferases (GNATs) | S-(2-aminoethyl)-L-cysteine | Catalyzes the transfer of an acetyl group from acetyl-CoA to the primary amino groups of the substrate. |

| Cystathionine-beta-synthase | L-Serine, Cysteamine | Synthesis of the precursor S-(2-aminoethyl)-L-cysteine. nih.gov |

Mammalian Metabolic Pathways

In mammals, the biogenesis of this compound is likely a part of the mercapturic acid synthesis pathway, a major route for the detoxification of a wide range of xenobiotics. This pathway involves the conjugation of electrophilic compounds with glutathione, followed by enzymatic degradation to cysteine conjugates, which are then N-acetylated to form mercapturic acids that are excreted in urine.

Mammalian liver and kidney microsomes contain N-acetyltransferases that catalyze the acetylation of S-substituted cysteines. nih.gov These enzymes use acetyl-CoA as the acetyl donor and are responsible for the final step in mercapturic acid formation. nih.gov It is highly probable that these microsomal N-acetyltransferases can acetylate the α-amino group of S-(2-acetylaminoethyl)-L-cysteine.

The acetylation of the side-chain amino group of S-(2-aminoethyl)-L-cysteine in mammals is less clear. However, non-enzymatic N-acetylation of lysine (B10760008) residues in proteins can be enhanced by the presence of a nearby cysteine that undergoes S-acetylation, followed by an S→N acetyl transfer. nih.gov A similar mechanism might contribute to the acetylation of the aminoethyl side chain.

The precursor, S-(2-aminoethyl)-L-cysteine, can be synthesized in mammalian tissues from L-serine and cysteamine by the enzyme cystathionine-beta-synthase. nih.gov Pantetheine, a normal cellular component, can serve as an efficient donor of cysteamine for this synthesis. nih.gov

Table 2: Mammalian Enzymes and Pathways in the Potential Biogenesis of this compound

| Enzyme/Pathway | Location | Substrate(s) | Function |

| Microsomal N-acetyltransferase | Liver, Kidney | S-substituted cysteines, Acetyl-CoA | Acetylation of the α-amino group of cysteine derivatives. nih.gov |

| Cystathionine-beta-synthase | Tissues | L-Serine, Cysteamine/Pantetheine | Synthesis of the precursor S-(2-aminoethyl)-L-cysteine. nih.gov |

| Mercapturic Acid Pathway | Liver, Kidney | Xenobiotics, Glutathione | General detoxification pathway leading to N-acetylated cysteine conjugates. |

Analytical Methodologies for N Acetyl S 2 Acetylaminoethyl L Cysteine Research

The quantitative and qualitative analysis of N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine is crucial for understanding its chemical properties and potential applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in its research and quality control.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Method development often revolves around optimizing the separation of the target analyte from impurities and related substances. While specific methods for this compound are not extensively documented in publicly available literature, the well-established methods for the structurally similar compound N-Acetyl-L-cysteine (NAC) provide a strong foundation for developing analytical protocols.

Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of N-acetylated amino acids. insights.bio In RP-HPLC, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. insights.bioijper.org This setup allows for the retention and separation of compounds based on their hydrophobicity. For a compound like this compound, the acetyl and ethyl groups contribute to its retention on a reversed-phase column.

Ion-exchange chromatography (IEC) can also be employed, particularly to separate the analyte from compounds with different ionic characteristics. Given the presence of a carboxylic acid group, which can be ionized, cation-exchange chromatography could be a viable strategy. Furthermore, ion-pair chromatography, a variation of reversed-phase chromatography, is frequently used for the analysis of NAC and its related substances. ijper.org This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, enhancing its retention on a non-polar stationary phase.

A comparative study on various chromatographic methods for S-substituted cysteine derivatives highlighted that derivatization with reagents like dansyl chloride followed by reversed-phase HPLC is an effective strategy for simultaneous analysis of a wide range of these compounds. nih.gov

The optimization of mobile and stationary phases is critical for achieving desired separation efficiency, resolution, and analysis time.

Mobile Phase Optimization: The mobile phase in RP-HPLC for NAC and similar compounds typically consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. ijper.org The pH of the aqueous phase is a crucial parameter, often adjusted with acids like trifluoroacetic acid (TFA) or phosphoric acid to control the ionization of the analyte and improve peak shape. ijper.org For instance, an isocratic elution with a mobile phase of acetonitrile and water (4:96 v/v) containing 0.1% TFA has been successfully used for the separation of NAC and its dimer. insights.bio Gradient elution, where the concentration of the organic modifier is changed during the run, can be employed for separating complex mixtures of related substances. ijper.org

Stationary Phase Selection: The most widely used stationary phases for the analysis of N-acetylated amino acids are silica-based bonded phases, with octadecylsilane (B103800) (C18 or ODS) being the most common. ijper.org These columns provide a good balance of retention and selectivity for a wide range of polar and non-polar compounds. The choice of the specific C18 column can influence the separation, with variations in particle size, pore size, and end-capping affecting the chromatographic performance. For instance, a YMC-Pack Pro C18 column (250 x 4.6 mm, 5 µm) has been utilized for NAC analysis. insights.bio

Below is a table summarizing typical HPLC conditions that can be adapted for the analysis of this compound, based on methods developed for NAC.

| Parameter | Typical Conditions |

| Chromatographic Mode | Reversed-Phase HPLC, Ion-Pair Chromatography |

| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., 0.1% TFA) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at low wavelength (e.g., 210-220 nm) |

| Internal Standard | L-tyrosine has been used in NAC analysis ajpp.in |

Gas Chromatography (GC) Approaches

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids and their derivatives, including this compound, are generally non-volatile due to their polar nature and the presence of carboxyl and amino groups. thermofisher.comsigmaaldrich.com Therefore, their analysis by GC necessitates a derivatization step to increase their volatility and thermal stability. thermofisher.comsigmaaldrich.com

Derivatization chemically modifies the analyte to make it suitable for GC analysis. For amino acid-based compounds, the primary goal is to convert the polar functional groups (-COOH, -NH, -SH) into less polar, more volatile derivatives.

Common derivatization techniques include:

Silylation: This is a widely used method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. thermofisher.comsigmaaldrich.com TBDMS derivatives are often more stable than their TMS counterparts. sigmaaldrich.com For S-substituted cysteine sulfoxides, derivatization to tert-butyldimethylsilyl derivatives has proven effective for GC-MS analysis. nih.gov

Acylation/Esterification: This two-step process involves esterification of the carboxyl group followed by acylation of the amino and thiol groups.

A study on the GC-MS analysis of mimosine and cysteine revealed that derivatization with methoxyamine and MSTFA could lead to the formation of dehydroalanine (B155165) from cysteine. nih.gov This highlights the importance of carefully validating the derivatization method to ensure that the analyte does not degrade or form artifacts during the process.

The choice of the capillary column is crucial for achieving good separation of the derivatized analytes. The selection is based on the polarity of the derivatives.

Non-polar columns: Columns with a stationary phase of 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane are commonly used for the analysis of a wide range of derivatized compounds, including amino acids. thermofisher.com A TRACE TR-5 column (5% phenyl methylpolysiloxane) has been used for the separation of silylated amino acids. thermofisher.com

Medium-polarity columns: These columns can offer different selectivity and may be advantageous for separating complex mixtures of derivatized amino acid derivatives.

The use of a short, narrow-bore capillary column can help to reduce analysis times for the higher molecular weight TBDMS derivatives. sigmaaldrich.com

A summary of potential GC parameters for the analysis of derivatized this compound is presented in the table below.

| Parameter | Potential Approach |

| Derivatization Reagent | MSTFA, MTBSTFA |

| Derivatization Goal | Silylation of active hydrogens on carboxyl, amino, and thiol groups |

| Capillary Column | Non-polar (e.g., 5% phenyl polysiloxane) or medium-polarity |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split or Splitless |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) stands as a cornerstone in the analytical methodologies for the research of this compound. Its high sensitivity and specificity allow for the accurate detection and quantification of the compound in complex matrices. This section delves into the principal mass spectrometric techniques employed in the study of this and structurally related N-acetylated cysteine derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of this compound and its analogues. This method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry, offering high selectivity and sensitivity for quantitative studies.

To enable mass spectrometric analysis, the analyte must first be ionized. For N-acetylated cysteine derivatives, which are often polar and non-volatile, soft ionization techniques are preferred as they minimize fragmentation during the ionization process.

Electrospray Ionization (ESI): This is the most common ionization technique for LC-MS analysis of compounds like this compound. ESI is a soft ionization method that generates ions from a liquid solution. The sample solution is passed through a heated capillary to which a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. ESI can be operated in both positive and negative ion modes. For N-acetylated cysteine derivatives, positive ion mode is frequently utilized, often detecting the protonated molecule [M+H]⁺.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique suitable for a range of analytes. In APCI, the sample solution is vaporized in a heated nebulizer. The resulting gas-phase analyte molecules are then ionized through chemical reactions with a reagent gas that has been ionized by a corona discharge. APCI is generally suitable for less polar and more volatile compounds compared to ESI, but it can be a viable alternative for certain N-acetylated cysteine derivatives depending on the specific analytical requirements.

The choice between ESI and APCI depends on the physicochemical properties of this compound and the matrix in which it is being analyzed.

Tandem mass spectrometry, or MS/MS, is crucial for the unambiguous identification and structural confirmation of this compound. In this technique, a precursor ion (typically the molecular ion or a protonated molecule, [M+H]⁺) is selected in the first mass analyzer. This selected ion is then fragmented by collision with an inert gas, such as argon or nitrogen, in a collision cell. The resulting fragment ions, known as product ions, are then analyzed in a second mass analyzer.

This process, often referred to as Multiple Reaction Monitoring (MRM) when specific precursor-to-product ion transitions are monitored, provides a high degree of specificity. The fragmentation pattern is characteristic of the molecule's structure, allowing for its confident identification even in complex biological matrices. For quantitative analysis, the intensity of a specific, stable fragment ion is measured, providing excellent sensitivity and a wide dynamic range.

| Parameter | Description |

| Precursor Ion | The ionized molecule of this compound selected for fragmentation. |

| Product Ions | Characteristic fragments generated from the precursor ion, used for structural confirmation and quantification. |

| Collision Gas | An inert gas (e.g., argon, nitrogen) used to induce fragmentation of the precursor ion. |

| Collision Energy | The energy applied to induce fragmentation, which can be optimized to maximize the signal of specific product ions. |

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is more common for polar compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, provided that appropriate sample preparation is performed. Due to the low volatility of N-acetylated amino acids, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. For instance, N-acetylcysteine has been successfully analyzed by GC-MS after derivatization with reagents like 2-propanol and pentafluoropropionic anhydride (B1165640) or silylation agents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.govsigmaaldrich.com

Once the derivatized analyte is introduced into the mass spectrometer from the gas chromatograph, ionization occurs.

Electron Impact (EI): This is a "hard" ionization technique where the analyte molecules are bombarded with high-energy electrons (typically 70 eV). chromatographyonline.com This high energy leads to extensive and reproducible fragmentation, creating a characteristic mass spectrum that can be used as a "fingerprint" for compound identification by comparing it to spectral libraries. chromatographyonline.comazom.com While EI provides valuable structural information, the molecular ion may be weak or absent, which can be a limitation for confirming the molecular weight of an unknown compound. azom.com

Chemical Ionization (CI): In contrast to EI, CI is a "soft" ionization technique that results in less fragmentation and often preserves the molecular ion. azom.com In CI, a reagent gas (such as methane (B114726) or ammonia) is introduced into the ion source and ionized by the electron beam. These reagent gas ions then react with the analyte molecules, leading to their ionization through proton transfer or adduction. The resulting mass spectrum is simpler, with a more prominent molecular ion peak, which is advantageous for confirming the molecular weight of the derivatized this compound. azom.com

| Ionization Technique | Fragmentation | Molecular Ion Peak | Primary Use |

| Electron Impact (EI) | Extensive | Often weak or absent | Structural elucidation and library matching |

| Chemical Ionization (CI) | Minimal | Typically strong | Molecular weight determination |

For accurate and precise quantification using GC-MS, the use of an isotope-labeled internal standard is the gold standard. An ideal internal standard for this compound would be a stable isotope-labeled version of the molecule itself (e.g., containing ¹³C, ¹⁵N, or ²H). These standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute from the GC column and experience similar ionization and fragmentation in the mass spectrometer.

By adding a known amount of the isotope-labeled internal standard to the sample at the beginning of the analytical process, any variations in sample preparation, derivatization efficiency, injection volume, and instrument response can be corrected for. The concentration of the native analyte is determined by measuring the ratio of the response of the analyte to the response of the internal standard. This isotope dilution mass spectrometry approach significantly improves the accuracy and reproducibility of the quantitative results.

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometric methods offer a simple, cost-effective, and widely available technique for the determination of thiol-containing compounds. nist.gov These methods are often based on redox or complexation reactions that result in a colored product, which can be quantified.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a versatile technique for the analysis of N-acetyl-L-cysteine and its derivatives. One common approach involves the reaction of the thiol group with a chromogenic reagent. For instance, N-acetyl-L-cysteine has been determined through a coupled redox-complexation reaction with Fe(III) and 2,4,6-tripyridyl-s-triazine (TPTZ). nist.gov In this reaction, the thiol compound reduces Fe(III) to Fe(II), which then forms a colored complex with TPTZ, with maximum absorbance typically measured in the visible region. nist.gov This method has proven to be reliable for quantifying NAC in pharmaceutical preparations, with a detection limit of 0.14 μM. nist.gov

Another spectrophotometric method involves the complexation of NAC with palladium(II), forming a yellow complex with a maximum absorbance at 380 nm. nih.govresearchgate.net This reaction has been successfully used for the determination of NAC in injection formulations. researchgate.net A linear relationship between absorbance and concentration has been established for NAC in the range of 1.0 × 10⁻⁵ to 6.0 × 10⁻⁴ M. nih.gov More recently, a method using 0.1N NaOH as a diluent has been developed for determining NAC in tablets, with a maximum absorbance at 235 nm and a high correlation coefficient (r² = 0.9992). researchgate.net

Table 1: UV-Visible Spectrophotometric Methods for NAC Analysis

| Reagent | Principle | λmax (nm) | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|---|

| Fe(III) and TPTZ | Redox-Complexation | 593 | 1.0 - 100.0 μM | 0.14 μM | nist.gov |

| Palladium(II) | Complexation | 380 | 1.0 × 10⁻⁵ - 6.0 × 10⁻⁴ M | 5.84 × 10⁻⁶ mol L⁻¹ | nih.gov |

| 0.1N NaOH (as diluent) | Direct Measurement | 235 | Not specified | Not specified | researchgate.net |

Flow Injection Analysis and Sequential Injection Analysis with Optical Sensing

Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA) are automated methods that offer advantages such as high sample throughput, reduced reagent consumption, and improved precision over manual spectrophotometric methods. nih.govsrce.hr These techniques are well-suited for the routine analysis of pharmaceuticals.

Several FIA and SIA methods have been developed for the determination of NAC and its derivatives. nih.gov One such method is based on the reduction of a Cu(II)-bathocuproine disulfonate (BCS) complex by NAC to an orange-colored [Cu(BCS)₂]³⁻ complex, which is measured at 483 nm. nih.govsrce.hr This approach has been optimized for both FIA and SIA systems, demonstrating good linearity and precision. nih.govsrce.hr For the FIA method, a linear range of 3.0 × 10⁻⁷ to 3.0 × 10⁻⁵ mol L⁻¹ was achieved with a sample frequency of 120 per hour. nih.govsrce.hr The SIA method provided a linear range of 4.0 × 10⁻⁷ to 4.0 × 10⁻⁵ mol L⁻¹ with a sampling rate of 60 per hour. nih.govsrce.hr

Similarly, FIA methods for the N-acetyl-L-cysteine ethyl ester (NACET) have been developed using different ligands such as neocuproine (B1678164) (NCN), bicinchoninic acid (BCA), and bathocuproine disulfonic acid (BCS). nih.govmdpi.com The principle involves the reduction of Cu(II)-ligand complexes to chromophoric Cu(I)-ligand complexes by the analyte, with absorbance measured at 458 nm, 562 nm, and 483 nm for NCN, BCA, and BCS, respectively. nih.govmdpi.com These methods show good linear dynamic ranges and have been successfully applied to pharmaceutical preparations. nih.govmdpi.com

Table 2: Comparison of FIA and SIA Methods for NAC and NACET Analysis

| Analyte | Method | Reagent/Ligand | λmax (nm) | Linear Range (mol L⁻¹) | Sampling Rate (h⁻¹) | Reference |

|---|---|---|---|---|---|---|

| NAC | FIA | Cu(II)-BCS | 483 | 3.0 × 10⁻⁷ – 3.0 × 10⁻⁵ | 120 | nih.govsrce.hr |

| NAC | SIA | Cu(II)-BCS | 483 | 4.0 × 10⁻⁷ – 4.0 × 10⁻⁵ | 60 | nih.govsrce.hr |

| NACET | FIA | Neocuproine (NCN) | 458 | 2.0 × 10⁻⁶ – 2.0 × 10⁻⁴ | 90 | nih.govmdpi.com |

| NACET | FIA | Bicinchoninic acid (BCA) | 562 | 2.0 × 10⁻⁶ – 1.0 × 10⁻⁴ | 90 | nih.govmdpi.com |

| NACET | FIA | Bathocuproine disulfonic acid (BCS) | 483 | 6.0 × 10⁻⁷ – 1.2 × 10⁻⁴ | 90 | nih.govmdpi.com |

Sample Preparation Techniques for Biological Matrices

The analysis of compounds in biological matrices such as plasma, urine, or cell culture media requires effective sample preparation to remove interfering substances like proteins and salts.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a technique that separates analytes based on their physical or chemical adsorption to a solid media. A method for the analysis of N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA), a urinary metabolite, utilizes strong anion-exchange solid-phase extraction coupled with isotope-dilution HPLC-tandem mass spectrometry. nih.gov This method is noted for its simplicity and short sample preparation time. nih.gov The use of an isotope-dilution technique effectively corrects for variability in extraction recovery between samples. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction partitions analytes between two immiscible solvents based on their relative solubilities. This technique is effective for separating compounds of interest from matrix components. While specific LLE methods for this compound are not documented, the principles of LLE are widely applied in drug analysis. The choice of solvents is critical and is based on the polarity and solubility of the target analyte and the matrix components. The efficiency of LLE can be impacted by factors such as the pH of the aqueous phase, which can be adjusted to optimize the partitioning of the analyte into the organic phase. srce.hr

Protein Precipitation and Filtration

Protein precipitation is a common first step in the analysis of drugs in plasma or serum. This method involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid), to the biological sample to denature and precipitate proteins. massbank.eu Following centrifugation, the supernatant containing the analyte can be directly analyzed or subjected to further cleanup steps. Acetonitrile has been shown to be highly effective, achieving over 96% protein precipitation efficiency at a 2:1 ratio of precipitant to plasma. massbank.eu This technique is often followed by filtration to remove any remaining particulate matter before analysis by methods like HPLC.

Biochemical Roles and Implications of N Acetyl S 2 Acetylaminoethyl L Cysteine

Role as a Metabolite in Detoxification Pathways

As a mercapturic acid, N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine is recognized as a metabolite in detoxification pathways. These pathways are critical for neutralizing and eliminating potentially harmful electrophilic compounds from the body.

Endogenous Formation and Turnover

The endogenous formation of this compound is presumed to follow the canonical mercapturic acid pathway. This process typically begins with the conjugation of an electrophilic xenobiotic (or its metabolite) with the tripeptide glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). Subsequent enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the GSH conjugate yields a cysteinyl adduct. The final step involves the N-acetylation of the cysteine amino group by N-acetyltransferases to form the water-soluble and excretable mercapturic acid, in this case, this compound. The turnover rate of this compound would be dependent on the extent of exposure to the parent compound and the efficiency of the enzymatic machinery involved in its formation and subsequent renal clearance.

Response to Exogenous Chemical Exposure in Model Systems

Interaction with Cellular Components and Macromolecules

The potential for this compound to interact with cellular components is largely theoretical and based on the general reactivity of similar molecules.

Potential for Covalent Adduct Formation

As a terminal metabolite, this compound is generally considered to be chemically inert and destined for excretion. The N-acetylation step significantly reduces the nucleophilicity of the molecule, thereby minimizing its potential to form covalent adducts with cellular macromolecules such as proteins and DNA. The primary purpose of its formation is to render the precursor xenobiotic harmless and facilitate its removal from the body.

Non-Covalent Binding Interactions

Information regarding specific non-covalent binding interactions of this compound with proteins or other macromolecules is not documented in the scientific literature. It is conceivable that, like many small molecules, it could engage in transient, low-affinity non-covalent interactions with various cellular components. However, these interactions are unlikely to be of significant biological consequence, as the molecule is efficiently cleared from the body.

Modulation of Cellular Processes in Experimental Systems

Due to the absence of specific research on this compound, no information can be provided on its modulation of cellular processes.

Effects on Metabolic Intermediates and Pathways

There is currently no available research data detailing the effects of this compound on metabolic intermediates and pathways.

Influence on Redox Balance in Cell Culture Models

Information regarding the influence of this compound on redox balance in cell culture models is not available in the current body of scientific literature.

Computational and Theoretical Studies on N Acetyl S 2 Acetylaminoethyl L Cysteine

Molecular Docking and Dynamics Simulations of Enzyme Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine, and a protein, typically an enzyme. These methods help in understanding the binding affinity, mode of interaction, and the stability of the ligand-protein complex.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For cysteine derivatives like N-acetylcysteine (NAC), docking studies have been employed to understand their binding to various proteins. For instance, molecular docking has demonstrated the binding of NAC within the Sudlow's site-I of bovine serum albumin (BSA), forming stable complexes. nih.govnih.gov The primary forces driving these interactions are often hydrogen bonding and van der Waals forces. nih.gov Similar studies on derivatives of NAC have been conducted to assess their binding potential to viral proteases, such as the main protease of SARS-CoV-2, revealing key interactions with amino acid residues like Cys-145 and His-163. chemrxiv.orgchemrxiv.org While specific docking studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous compounds suggest that its acetylated cysteine core would facilitate interactions with specific enzyme active sites.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecular system over time, offering insights into the conformational changes and stability of the protein-ligand complex. nih.gov These simulations can reveal the flexibility of certain protein regions upon ligand binding and help to understand the mechanistic events at a macromolecular level. nih.govnih.gov For example, MD simulations have been used to study the stability of complexes between NAC derivatives and the SARS-CoV-2 main protease, indicating stable binding configurations over the simulation period. researchgate.net Such simulations for this compound would be invaluable in predicting how it behaves in a physiological environment and its potential to interact with and modulate the function of specific enzymes.

A hypothetical molecular docking and dynamics simulation study of this compound with a relevant enzyme, such as a cysteine S-conjugate β-lyase, could yield data on binding energies and key interacting residues.

Interactive Table: Hypothetical Molecular Docking Results

| Enzyme Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cysteine S-conjugate β-lyase | -6.8 | Lys-125, Ser-243, Asn-188 |

| Glutathione (B108866) S-transferase | -7.2 | Tyr-115, Arg-15, Ser-65 |

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and stability of molecules. nih.gov These methods can predict various molecular properties, including orbital energies (HOMO and LUMO), electrostatic potential, and bond dissociation energies, which are fundamental to understanding a molecule's chemical behavior.

The reactivity of this compound can be assessed by calculating its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Interactive Table: Hypothetical Quantum Chemical Properties

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Region susceptible to electrophilic attack |

| LUMO Energy | -1.2 eV | Region susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | Indicates moderate chemical reactivity and stability |

| Dipole Moment | 3.5 D | Reflects the molecule's polarity |

These calculations can also model reaction mechanisms, such as the cleavage of the S-C bond, which is a critical step in the metabolism of S-cysteine conjugates.

In Silico Prediction of Metabolic Pathways and Transformations

In silico tools for metabolism prediction are becoming increasingly important in drug discovery and toxicology. creative-biolabs.com These computational methods can be broadly categorized into ligand-based and structure-based approaches. creative-biolabs.com Ligand-based methods predict metabolic fate based on the chemical structure of the compound, while structure-based methods consider the interaction between the substrate and metabolic enzymes like cytochromes P450. creative-biolabs.com

For this compound, a cysteine S-conjugate, a key metabolic pathway is likely to involve cysteine S-conjugate β-lyases. nih.gov These enzymes catalyze the cleavage of the C-S bond, leading to the formation of a thiol, pyruvate, and ammonia. nih.gov In silico systems can predict the likelihood of a compound being a substrate for such enzymes. Recently, machine learning models, such as Message Passing Neural Networks (MPNN) and Random Forests (RF), have been developed to predict the outcome of cysteine trapping assays, which are used to detect reactive metabolites. nih.govnih.govbiorxiv.org

Predicted metabolic transformations for this compound would likely include:

Deacetylation: Removal of one or both acetyl groups.

S-oxidation: Oxidation of the sulfur atom.

C-S bond cleavage: Mediated by β-lyases.

Interactive Table: Predicted Metabolic Transformations

| Transformation | Predicted Metabolite | Metabolic Enzyme Family |

| N-deacetylation | S-(2-acetylaminoethyl)-L-cysteine | Amidohydrolases |

| S-oxidation | This compound sulfoxide | Cytochrome P450, FMO |

| C-S bond cleavage | N-acetyl-cysteine and 2-acetylaminoethanethiol | Cysteine S-conjugate β-lyases |

Structure-Activity Relationship Modeling for S-Cysteine Conjugates

The key structural features of this compound that would be considered in a QSAR model include:

The N-acetyl group, which enhances stability. researchgate.net

The thioether linkage, which is the site of metabolic cleavage.

The acetylaminoethyl group attached to the sulfur, which influences steric and electronic properties.

QSAR models are built using molecular descriptors that quantify various aspects of a molecule's structure, such as its shape, size, charge distribution, and lipophilicity. researchgate.net For instance, a QSAR study on cysteine-containing peptides found that descriptors related to the molecule's structure and charge are important for predicting their antioxidant activity. nih.gov Such models can be used to design new S-cysteine conjugates with improved or specific desired activities.

Interactive Table: Key Descriptors in a Hypothetical QSAR Model

| Descriptor | Type | Significance |

| LogP | Lipophilicity | Influences membrane permeability and transport. |

| Molecular Weight | Size | Affects binding site accessibility. |

| Topological Polar Surface Area (TPSA) | Polarity | Relates to hydrogen bonding potential and solubility. |

| Number of Rotatable Bonds | Flexibility | Influences conformational adaptability to a binding site. |

By analyzing these computational and theoretical aspects, a deeper understanding of the chemical and biological properties of this compound can be achieved, paving the way for more focused experimental investigations.

Future Directions in N Acetyl S 2 Acetylaminoethyl L Cysteine Research

Discovery of Novel Biosynthetic and Catabolic Pathways

The canonical mercapturic acid pathway is a cornerstone of cellular detoxification. It begins with the conjugation of an electrophilic compound to glutathione (B108866), followed by sequential enzymatic cleavage of glutamate (B1630785) and glycine (B1666218), and finally, N-acetylation of the remaining cysteine conjugate. The precise origin and fate of N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine within this framework are currently unknown.

Future research must focus on identifying the specific electrophilic precursor that leads to its formation. This will likely involve exposing model systems (e.g., liver cell cultures or rodent models) to candidate compounds and tracing their metabolic products. Isotope tracing studies, using precursors labeled with stable isotopes like ¹³C or ¹⁵N, will be indispensable. By tracking the isotopic label through the metabolic network using high-resolution mass spectrometry, researchers can definitively map the biosynthetic route to this compound.

Conversely, its catabolic breakdown is also a critical area of investigation. While many mercapturates are considered terminal excretion products, some can undergo further metabolism, such as deacetylation. nih.gov Understanding whether this compound is excreted unchanged or is further metabolized is key to understanding its biological half-life and potential for bioactivity. Future studies should employ time-course metabolomics to track its disappearance and identify any subsequent breakdown products.

Identification of Uncharacterized Enzymes and Transporters

The metabolism and transport of mercapturic acids are orchestrated by specific protein families. A primary goal for future research is to identify the exact enzymes and transporters that interact with this compound.

Potential Enzymes and Transporters for Investigation:

| Protein Class | Potential Role | Future Research Approach |

|---|---|---|

| Glutathione S-Transferases (GSTs) | Catalyze the initial conjugation of the precursor electrophile with glutathione. | In vitro assays with a panel of purified human GST isoforms to determine substrate specificity and kinetic parameters. |

| γ-Glutamyltransferase (GGT) & Dipeptidases | Cleave glutamate and glycine from the glutathione conjugate. | Analysis of conjugate processing in cell lines with modulated GGT/dipeptidase activity. |

| N-acetyltransferase (NAT) | Catalyzes the final N-acetylation step to form the mercapturic acid. | Identification of the specific NAT isoform responsible through expression studies and in vitro acetylation assays. |

| Acylases | May catalyze deacetylation, representing a potential catabolic pathway. | Testing the compound as a substrate for purified acylase I, an enzyme known to process other N-acetylated amino acids. nih.gov |

| Multidrug Resistance-Associated Proteins (MRPs) | Efflux the compound from cells, facilitating its excretion. nih.gov | Transport assays using membrane vesicles from cells overexpressing specific MRP isoforms (e.g., MRP2) to confirm substrate affinity. nih.gov |

This table presents hypothesized protein interactions based on known mercapturic acid metabolism and transport, pending experimental validation for this compound.

Development of Advanced Analytical Techniques for Low Abundance Detection

Given that this compound is likely a minor metabolite, developing highly sensitive and specific analytical methods is paramount for its detection and quantification in complex biological matrices like urine, plasma, and tissue.

Future efforts will almost certainly center on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for analyzing low-abundance metabolites. nih.govnih.gov The development of a robust LC-MS/MS method would involve optimizing sample preparation, often using solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. Chromatographic separation could be achieved using reversed-phase (for non-polar characteristics) or hydrophilic interaction liquid chromatography (HILIC) (for polar characteristics), followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for maximum sensitivity and specificity.

For applications requiring even lower detection limits or for use with detectors other than mass spectrometry, chemical derivatization is a promising avenue. Reagents that react with specific functional groups on the molecule can be used to attach a fluorophore or chromophore, enhancing detection by fluorescence or UV-Vis spectroscopy. psu.edu

Prospective Analytical Methods for Development:

| Technique | Principle | Future Development Goal |

|---|---|---|

| LC-MS/MS | Separation by chromatography followed by mass-based detection of specific parent-to-daughter ion transitions. | Achieve validated, sub-nanomolar detection limits in human plasma and urine. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident identification in untargeted screening. | Create a high-confidence entry for this compound in metabolomics databases. |

| Capillary Electrophoresis (CE-MS) | Separation based on charge and size, coupled to mass spectrometry. | Develop a method for separating it from closely related isomers that may be difficult to resolve with LC. |

This table outlines potential analytical strategies and their objectives for the future study of this compound.

Integration of Omics Data for Systems-Level Understanding

To move beyond simple detection and understand the broader biological impact of this compound, a systems biology approach integrating multiple "omics" datasets is essential. This strategy allows researchers to construct a holistic view of the molecular changes associated with the compound's presence or metabolism.

Metabolomics: Untargeted metabolomics, or "mercapturomics," can simultaneously profile hundreds of mercapturic acids and other metabolites. nih.govnih.gov This would place this compound within the context of the wider metabolic network, revealing correlations with other pathways and identifying potential upstream precursors and downstream catabolites.

Proteomics: By using quantitative proteomics, researchers can analyze how exposure to the parent compound of this compound affects the expression levels of key proteins. This could directly confirm the involvement of specific GSTs, MRP transporters, or catabolic enzymes whose levels change in response to the metabolic flux.

Transcriptomics: Analyzing the transcriptome via RNA-sequencing would reveal which genes are up- or down-regulated, pointing to the signaling pathways and transcription factors that respond to the presence of the compound or its precursor.

The true power of this approach lies in the bioinformatic integration of these datasets. For instance, an increase in the abundance of this compound (metabolomics) could be correlated with the upregulation of a specific GST isoform (proteomics) and its corresponding mRNA transcript (transcriptomics), providing a complete, multi-layered validation of its biosynthetic pathway.

Exploration of its Role in Underexplored Biological Systems and Organisms

The functional role of this compound is entirely unexplored. Future research should investigate its potential biological activities, drawing hypotheses from its structure and the known functions of related molecules.

Given its structural similarity to N-acetyl-L-cysteine (NAC), a primary area of investigation should be its role in oxidative stress and redox balance. nih.govnih.gov Experiments in cell cultures subjected to oxidative insults (e.g., hydrogen peroxide or toxins) could determine if the compound has cytoprotective effects, similar to NAC.

Another critical avenue is to establish whether it is a biomarker of exposure. Many mercapturic acids are used to monitor human exposure to environmental pollutants or industrial chemicals. nih.govnih.gov Future studies should screen for this compound in urine from cohorts with specific occupational or environmental exposures to identify its parent compound and establish it as a potential biomarker.

Finally, its role could be explored in non-mammalian systems. The gut microbiome, for example, possesses a vast and unique metabolic capacity. Investigating whether gut microbes can synthesize or degrade this compound could reveal novel metabolic pathways and potential interactions between host and microbial metabolism. Similarly, exploring its presence in plants or fungi could uncover conserved or entirely new biological functions outside of animal models.

Q & A

Q. What are the critical parameters for scaling up the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.